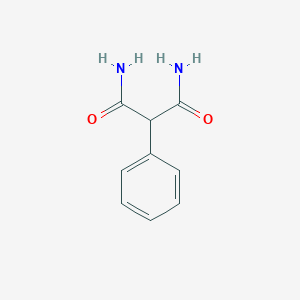

2-Phenylmalonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Clinical Significance of a Primary Metabolite

An In-Depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)

A Note on Nomenclature: The topic specified was "2-Phenylmalonamide." However, the vast body of scientific and clinical literature focuses on its ethylated analog, 2-Ethyl-2-phenylmalonamide , an active metabolite of the widely-used anticonvulsant drug Primidone. Given its profound relevance to researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 2-Ethyl-2-phenylmalonamide, commonly referred to by the acronym PEMA.

2-Ethyl-2-phenylmalonamide (PEMA) is a principal and pharmacologically active metabolite of Primidone, a barbiturate anticonvulsant used in the management of epilepsy and essential tremor.[1][2] Upon administration, Primidone is metabolized in the liver into two major active metabolites: phenobarbital and PEMA.[3] While phenobarbital's anticonvulsant properties are well-established, PEMA itself contributes distinct and synergistic effects to the overall therapeutic profile of the parent drug.[4] Understanding the chemical structure, properties, and biological activity of PEMA is therefore critical for optimizing Primidone therapy, conducting pharmacokinetic studies, and exploring novel therapeutic strategies targeting neuronal excitability. This guide offers a detailed examination of PEMA, from its fundamental chemical characteristics to its complex role in neuropharmacology.

Chemical Structure and Physicochemical Properties

PEMA is a malonamide derivative characterized by the presence of both an ethyl and a phenyl group attached to the alpha-carbon of the malonamide framework. This structure confers specific physicochemical properties that govern its solubility, stability, and biological interactions.

The molecular structure of 2-Ethyl-2-phenylmalonamide is depicted below:

Figure 1. 2D Chemical Structure of 2-Ethyl-2-phenylmalonamide (PEMA).

Quantitative Data Summary

The key physicochemical properties of PEMA are summarized in the table below, providing essential data for laboratory and clinical research applications.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 206.24 g/mol | [5][6] |

| CAS Number | 7206-76-0 | [5][6] |

| Appearance | White crystalline solid | [5][7] |

| Melting Point | 94-108 °C (201-226 °F) (possible decomposition) | [5] |

| Solubility | Insoluble in water (<0.1 mg/mL at 18°C) | [5] |

| LogP (XLogP3) | 0.1 | [5] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

Synthesis and Formulation

The laboratory synthesis of PEMA is fundamental for obtaining reference standards for analytical studies and for further chemical and biological investigations. A primary route is the ammonolysis of a corresponding diethyl malonate ester.

Experimental Protocol: Ammonolysis of Diethyl 2-Ethyl-2-phenylmalonate

This protocol describes a common method for the synthesis of PEMA. The underlying principle is the nucleophilic acyl substitution where ammonia acts as the nucleophile, displacing the ethoxy groups of the diethyl ester to form the diamide.

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Ammonium chloride (NH₄Cl)

-

High-pressure reaction vessel (autoclave)

-

Methanol (for recrystallization)

-

Deionized water

Step-by-Step Methodology:

-

Reactant Charging: In a high-pressure autoclave, combine diethyl 2-ethyl-2-phenylmalonate with a molar excess of solid ammonium chloride. A solvent-free approach is often preferred to enhance atom economy and drive the reaction equilibrium towards the product.[8]

-

Causality Insight: Using a solid ammonia source like NH₄Cl under high temperature allows for the in-situ generation of ammonia gas, creating the high pressure and concentration needed for the reaction to proceed efficiently without large volumes of aqueous ammonia.

-

-

Reaction Conditions: Seal the reaction vessel and heat to approximately 150°C. Maintain this temperature for 2-4 hours with constant stirring.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the sterically hindered carbonyl carbons and to facilitate the diffusion of reactants in the solventless medium.[8]

-

-

Work-up and Isolation: After cooling the vessel to room temperature, vent any residual pressure. The solid reaction mass is then triturated with deionized water to dissolve any unreacted ammonium chloride and other inorganic byproducts.

-

Filtration: Collect the crude PEMA product by vacuum filtration, washing the solid with additional deionized water to remove residual salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by filtration and dry them under vacuum. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Pharmacology and Mechanism of Action

PEMA's pharmacological significance is intrinsically linked to its role as a metabolite of Primidone.

Biotransformation of Primidone

Primidone undergoes hepatic metabolism via two primary pathways:

-

Oxidation: Cytochrome P450 enzymes oxidize the C2 position of the pyrimidine ring, converting Primidone to phenobarbital.[9]

-

Ring Scission: A hydrolytic cleavage of the pyrimidine ring yields PEMA.[9][10]

This metabolic process results in three active compounds circulating in the body: the parent drug Primidone and its two active metabolites, phenobarbital and PEMA, each with a distinct pharmacokinetic profile and contribution to the overall anticonvulsant effect.[3][11]

Mechanism of Action

While PEMA is considered a less potent anticonvulsant than phenobarbital, it exhibits its own distinct biological activities:

-

Inhibition of Glutamate Dehydrogenase: PEMA has been shown to be an inhibitor of glutamate dehydrogenase, an enzyme involved in the metabolism of the excitatory neurotransmitter glutamate.[6][8] By modulating glutamate levels, PEMA may contribute to reducing neuronal hyperexcitability.

-

Synergistic Effects: PEMA demonstrates a significant synergistic interaction with phenobarbital.[4] Low doses of PEMA can potentiate the anticonvulsant activity of phenobarbital, suggesting that the combined action of Primidone's metabolites is greater than the sum of their individual effects.[4]

-

Neuronal Membrane Stabilization: The anticonvulsant effects of PEMA are also attributed to the stabilization of neuronal membranes.[8] This likely involves interactions with multiple ion channel systems, which helps to reduce the propagation of abnormal electrical discharges characteristic of seizures.[8]

The elimination half-life of PEMA is considerable, ranging from 17 to 25 hours in healthy subjects, which is significantly longer than that of the parent drug Primidone (3.3 to 7.0 hours).[8][10] This extended half-life ensures sustained therapeutic levels and contributes to the overall efficacy of chronic Primidone treatment.

Analytical Methodologies

Accurate quantification of PEMA in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic research. Gas-liquid chromatography (GLC) is a well-established method for this purpose.

Protocol: Quantification of PEMA in Serum by GLC

Objective: To determine the concentration of PEMA in patient serum samples.

Step-by-Step Methodology:

-

Sample Preparation: To a 1 mL serum sample, add an internal standard (e.g., 2-ethyl-2-(p-tolyl)malonamide) to correct for variations in extraction efficiency and injection volume.

-

Extraction: Make the serum sample basic by adding a small volume of a suitable base (e.g., NaOH solution). Perform a liquid-liquid extraction by adding an organic solvent like chloroform. Vortex the mixture vigorously to ensure efficient transfer of PEMA and the internal standard into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

-

Solvent Evaporation: Carefully transfer the organic (chloroform) layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., ethyl acetate).

-

GLC Analysis: Inject an aliquot of the reconstituted sample into a gas chromatograph equipped with a flame ionization detector (FID). The separation is typically achieved on a packed column.

-

Quantification: The concentrations of PEMA are determined by comparing the peak area ratio of PEMA to the internal standard against a standard curve prepared with known concentrations of PEMA.

-

Self-Validation Insight: The use of a structurally similar internal standard is crucial for this protocol's trustworthiness. It co-extracts with the analyte and experiences similar behavior during chromatography, ensuring that any sample loss or injection variability affects both compounds proportionally, thus leading to an accurate and reproducible quantification.

Applications in Research and Drug Development

PEMA serves several vital roles for scientists and drug development professionals:

-

Pharmacokinetic (ADME) Studies: Measuring PEMA levels in blood and urine is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Primidone.[8]

-

Therapeutic Drug Monitoring: Monitoring the steady-state concentrations of Primidone and its metabolites, PEMA and phenobarbital, helps clinicians optimize dosing regimens for individual patients to maximize efficacy and minimize toxicity.

-

Reference Standard: Purified PEMA is an indispensable analytical reference standard for quality control and the validation of bioanalytical methods.

-

Mechanistic Studies: As an active molecule, PEMA is a tool for investigating the complex pharmacology of anticonvulsant drugs and exploring the mechanisms of neuronal excitability and inhibition.

Conclusion

2-Ethyl-2-phenylmalonamide is more than an inert byproduct; it is a pharmacologically active metabolite that plays a crucial and multifaceted role in the therapeutic efficacy of Primidone. Its unique chemical structure gives rise to a distinct pharmacokinetic and pharmacodynamic profile, including a long elimination half-life and synergistic interactions with its co-metabolite, phenobarbital. For researchers and clinicians in the fields of neurology and drug development, a thorough understanding of PEMA's properties, synthesis, and biological actions is essential for advancing the treatment of seizure disorders and for the rational design of future neurotherapeutics.

References

- Baumel, I., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA). An important metabolite of primidone. Archives of Neurology, 27(1), 34–41. (Semantic Scholar)

-

National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]

-

Siddiqui, F., & Tadi, P. (2023). Primidone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Primidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Primidone? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phenylethylmalonamide (PEMA). An important metabolite of primidone. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Primidone used for? Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0. Retrieved from [Link]

-

Wikipedia contributors. (2021, February 25). Phenylethylmalonamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylethylmalonamide. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Primidone - Wikipedia [en.wikipedia.org]

- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Primidone? [synapse.patsnap.com]

- 4. Phenylethylmalonamide (PEMA). An important metabolite of primidone. | Semantic Scholar [semanticscholar.org]

- 5. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-2-phenylmalonamide | 7206-76-0 | FE23105 [biosynth.com]

- 7. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]

- 8. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0 [smolecule.com]

- 9. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is Primidone used for? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-ethyl-2-phenylmalonamide, a compound of significant interest in the fields of pharmacology and drug development. While searches for "2-phenylmalonamide" often lead to this molecule, the correct and scientifically recognized compound is 2-ethyl-2-phenylmalonamide, commonly known by the acronym PEMA. It is a principal active metabolite of the anticonvulsant drug primidone.[1][2] This guide will delve into its chemical identity, pharmacological significance, mechanism of action, physicochemical properties, and synthesis, offering a critical resource for professionals engaged in neurological drug research and development.

Part 1: Chemical Identity and Nomenclature

Correctly identifying and naming a compound is fundamental in scientific communication. This section clarifies the IUPAC name and common synonyms for PEMA.

IUPAC Name

The formal name for PEMA, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-ethyl-2-phenylpropanediamide .[1][3]

Synonyms and Identifiers

PEMA is known by a variety of names in scientific literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| Common Name | Phenylethylmalonamide | [1][3] |

| Acronym | PEMA | [1][3] |

| Systematic Name | 2-Ethyl-2-phenylmalonamide | [3] |

| Other Synonyms | Phenylethylmalondiamide, Ethylphenylmalonamide, 2-Phenyl-2-ethylmalondiamide | [4] |

| CAS Number | 7206-76-0 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| InChI Key | JFZHPFOXAAIUMB-UHFFFAOYSA-N | [4] |

In the context of pharmaceutical quality control, PEMA is also recognized as Primidone EP Impurity A .[5]

Part 2: Pharmacological Significance and Mechanism of Action

PEMA's primary pharmacological relevance stems from its role as one of the two major active metabolites of the anticonvulsant drug primidone, the other being phenobarbital.[2][6]

Metabolic Pathway of Primidone

Primidone undergoes hepatic metabolism, converting to both phenobarbital and PEMA.[7] This biotransformation is a critical aspect of primidone's overall therapeutic effect. The metabolic process involves two main routes: oxidation to phenobarbital and cleavage of the pyrimidine ring to form PEMA.[8]

Caption: Metabolic conversion of Primidone to its active metabolites, PEMA and Phenobarbital.

Mechanism of Action

The anticonvulsant effects of primidone are a composite of the parent drug and its active metabolites.[6] While phenobarbital's mechanism is well-established, PEMA also contributes to the overall therapeutic effect. Its mechanism is multifaceted, involving the modulation of both inhibitory and excitatory neurotransmitter systems.[4][6]

-

Enhancement of GABAergic Activity: Similar to barbiturates, PEMA is thought to enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reducing neuronal excitability.[6]

-

Modulation of Glutamatergic Neurotransmission: PEMA has been shown to be an inhibitor of glutamate dehydrogenase.[4][9] By influencing glutamate pathways, it helps to decrease neuronal excitation.

-

Interaction with Voltage-Gated Sodium Channels: PEMA is also believed to interact with voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[4] By modulating these channels, PEMA contributes to the stabilization of neuronal membranes.

While PEMA does possess intrinsic anticonvulsant activity, it is considered to be less potent than phenobarbital.[10] However, some studies suggest a synergistic interaction between PEMA and phenobarbital, where PEMA may potentiate the anticonvulsant activity of phenobarbital.[11]

Pharmacokinetics

Understanding the pharmacokinetic profile of PEMA is essential for optimizing primidone therapy and for researchers studying its independent effects.

| Pharmacokinetic Parameter | Value | Source |

| Half-life (t½) | Approximately 16-30 hours | [8][11][12] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 to 4 hours after oral administration | [13] |

| Protein Binding | Negligible | [11][12] |

| Bioavailability | 86.4% to 95.9% after oral administration | [13] |

Part 3: Physicochemical Properties and Synthesis

A thorough understanding of PEMA's chemical and physical properties is vital for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Source |

| Appearance | White crystalline solid | [3][14] |

| Melting Point | 120 °C (with decomposition) | [15] |

| Solubility | Practically insoluble in water | [4][7] |

| Stability | Stable under normal temperatures and pressures | [15] |

Synthesis of 2-Ethyl-2-phenylmalonamide

The synthesis of PEMA is of interest for the preparation of analytical standards and for research into its independent pharmacological properties. A common synthetic route involves the ammonolysis of a malonic ester derivative.

Experimental Protocol: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate

-

Reaction Setup: Diethyl 2-ethyl-2-phenylmalonate is reacted with aqueous ammonia. This reaction follows third-order kinetics.[4]

-

Nucleophilic Attack: The reaction proceeds via a sequential nucleophilic attack by ammonia on the two ester groups of the diethyl 2-ethyl-2-phenylmalonate.

-

Intermediate Formation: The first amidation step results in the formation of a monoamide intermediate.

-

Final Product Formation: The monoamide intermediate then reacts with a second equivalent of ammonia to yield the final diamide product, 2-ethyl-2-phenylmalonamide.[4]

A more modern, solvent-free approach involves heating diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride at high temperatures (e.g., 150°C), which can achieve high conversion rates.[4]

Sources

- 1. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 2. brainkart.com [brainkart.com]

- 3. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0 [smolecule.com]

- 5. clearsynth.com [clearsynth.com]

- 6. What is the mechanism of Primidone? [synapse.patsnap.com]

- 7. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Ethyl-2-phenylmalonamide | 7206-76-0 | FE23105 [biosynth.com]

- 10. neurology.org [neurology.org]

- 11. Phenylethylmalonamide (PEMA). An important metabolite of primidone. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]

- 15. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]

Physical and chemical properties of 2-Ethyl-2-phenylmalonamide

An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethyl-2-phenylmalonamide (PEMA), a principal active metabolite of the anticonvulsant drug primidone.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights. We delve into the compound's structural characteristics, reactivity, and analytical methodologies, contextualized by its significant pharmacological role. The protocols and data presented herein are intended to serve as a foundational resource for the study and application of this important molecule.

Introduction: The Significance of a Metabolite

2-Ethyl-2-phenylmalonamide (PEMA), while a subject of study in its own right, derives much of its scientific interest from its role as one of two major active metabolites of primidone, the other being phenobarbital.[1][3] Upon hepatic metabolism, the pyrimidine ring of primidone is cleaved, yielding PEMA.[4] This biotransformation is not merely a degradation pathway; it produces a compound with its own distinct pharmacological profile that contributes to the overall therapeutic efficacy of the parent drug.[3][5] Understanding the intrinsic properties of PEMA is therefore critical for a complete pharmacokinetic and pharmacodynamic picture of primidone therapy. This guide elucidates these properties, providing the technical foundation necessary for its synthesis, identification, and quantification.

Molecular Structure and Chemical Identity

The structural foundation of PEMA consists of a central malonamide core substituted with both an ethyl and a phenyl group at the alpha-carbon position.[4] This configuration is key to its chemical behavior and biological activity.

Physicochemical Properties

The physical characteristics of PEMA dictate its behavior in various experimental and physiological environments, from solubility in laboratory solvents to its ability to cross biological membranes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [6][7] |

| Melting Point | 120 °C (with decomposition) | [8][9] |

| Boiling Point | 440.9 °C at 760 mmHg | [8] |

| Solubility in Water | Less than 0.1 mg/mL at 17.8 °C (64 °F) | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Density | 1.183 g/cm³ | [8] |

The low aqueous solubility is a critical factor in experimental design, particularly for extraction from biological matrices like serum or plasma.[5][6] Chloroform extraction under alkaline conditions (pH >9) is an effective method to achieve high recovery rates (85–92%) by minimizing the ionization of the amide groups and improving partitioning into the organic solvent.[5]

Chemical Reactivity and Stability

As a diamide, PEMA's reactivity is governed by the chemistry of the amide functional groups.

-

Stability: The compound is stable under normal laboratory temperatures and pressures.[8] It is, however, incompatible with strong oxidizing agents.[7][8]

-

Reactivity:

-

Hydrolysis: Like other amides, PEMA can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid (2-ethyl-2-phenylmalonic acid) and ammonia.

-

Reactions with Azo/Diazo Compounds: It can react with azo and diazo compounds, potentially generating toxic gases.[5][7]

-

Combustion: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and carbon monoxide.[8]

-

-

Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[8]

Spectroscopic Profile for Structural Elucidation

Accurate identification and quantification of PEMA rely on a combination of modern spectroscopic techniques. A recent study provided a detailed analysis of its spectroscopic properties through both experimental and theoretical (Density Functional Theory) methods.[4][10]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for confirming the molecular structure. The chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11] Experimental ¹H and ¹³C NMR spectra have been recorded in solvents such as DMSO and methanol.[4]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present. Experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra have been recorded in the 4000-400 cm⁻¹ region, allowing for the characterization of C=O, N-H, and C-H vibrations.[4][10]

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. Data is available from GC-MS and LC-MS analyses, providing confirmation of the compound's identity in complex mixtures.[6][12]

-

UV-Vis Spectroscopy: The UV-Vis spectrum, recorded in the gas phase and in ethanol, shows characteristic absorption bands. Experimental analysis reveals a sharp band at 225 nm and a weaker band at 259 nm, which correlate well with theoretical calculations.[4]

Pharmacological Context and Mechanism of Action

PEMA is more than an inert byproduct; it is an active anticonvulsant that contributes to the therapeutic effect of primidone.[1][3]

-

Metabolic Formation: Primidone is metabolized in the liver by cytochrome P450 enzymes, which catalyze the oxidative cleavage of its pyrimidine ring to form PEMA.[5][13]

-

Anticonvulsant Activity: The anticonvulsant properties of PEMA are linked to several mechanisms:

-

Inhibition of Glutamate Dehydrogenase: PEMA is a known inhibitor of glutamate dehydrogenase, an enzyme crucial for the metabolism of the excitatory neurotransmitter glutamate.[5][14] By modulating glutamate levels, PEMA helps to reduce neuronal excitability.

-

Neuronal Membrane Stabilization: It is believed to stabilize neuronal membranes by interacting with multiple ion channel systems, which helps prevent the propagation of abnormal electrical signals that characterize seizures.[5]

-

-

Pharmacokinetics: PEMA has a half-life of approximately 16 hours in humans.[13] Its concentration in blood and cerebrospinal fluid can be measured to monitor primidone therapy and understand its pharmacokinetic profile.[5][15]

Experimental Methodologies

The accurate quantification of PEMA in biological fluids is paramount for both clinical monitoring and research. Gas-Liquid Chromatography (GLC) is a well-established method for this purpose.

Protocol: Quantification of PEMA in Serum by Gas-Liquid Chromatography

This protocol is based on a validated method that is notable for its simplicity, as it does not require chemical derivatization.[9]

Objective: To determine the concentration of 2-Ethyl-2-phenylmalonamide in human serum.

Principle: PEMA is extracted from an alkalinized serum sample into an organic solvent (chloroform) containing an internal standard. The concentrated extract is then analyzed by GLC with a nitrogen-phosphorus detector.

Materials:

-

Serum sample

-

2-Ethyl-2-phenylmalonamide (PEMA) standard

-

Internal Standard: 2-ethyl-2-(p-tolyl)malonamide

-

Chloroform (HPLC grade)

-

Sodium Hydroxide (NaOH), 1 M

-

Deionized water

-

Centrifuge tubes (15 mL, glass)

-

Vortex mixer

-

Centrifuge

-

Evaporation unit (e.g., nitrogen stream)

-

Gas chromatograph equipped with a nitrogen-phosphorus detector

Procedure:

-

Sample Preparation:

-

Pipette 1.0 mL of serum into a 15 mL glass centrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 10 seconds.

-

-

Liquid-Liquid Extraction:

-

Add 5.0 mL of chloroform to the tube.

-

Cap and vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Evaporation:

-

Carefully transfer the lower organic (chloroform) layer to a clean tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution & Injection:

-

Reconstitute the dried residue in 50 µL of chloroform.

-

Inject 1-2 µL into the gas chromatograph.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking drug-free serum with known concentrations of PEMA.

-

Process the calibrators using the same procedure as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (PEMA/Internal Standard) against the PEMA concentration.

-

Determine the concentration of PEMA in the unknown sample from the calibration curve.

-

This self-validating system, through the use of an internal standard and a multi-point calibration curve, ensures the accuracy and reproducibility of the results.

Chemical Synthesis Pathway

PEMA is typically synthesized via the ammonolysis of its corresponding diethyl ester, a foundational reaction in amide chemistry.

Reaction: Diethyl 2-ethyl-2-phenylmalonate is treated with ammonia. The reaction proceeds through a nucleophilic acyl substitution mechanism, where ammonia displaces the ethoxide leaving groups in a stepwise manner to form the final diamide product.

Methods:

-

Aqueous Ammonia: Early methods involved the reaction of the diethyl ester with aqueous ammonia, following third-order kinetics.[5]

-

Solventless High-Temperature Amination: A more modern, efficient, and environmentally friendly approach involves heating the diethyl ester with solid ammonium chloride at high temperatures (e.g., 150°C), which can achieve conversions as high as 95%.[5]

Conclusion

2-Ethyl-2-phenylmalonamide is a molecule of significant interest due to its dual identity as a distinct chemical entity and a pharmacologically active metabolite. Its physicochemical properties, including low water solubility and characteristic spectroscopic profile, provide the necessary parameters for its isolation, identification, and quantification. As a contributor to the anticonvulsant effects of primidone, PEMA's mechanism of action continues to be an area of active research. The methodologies and data compiled in this guide offer a robust framework for professionals engaged in the development, analysis, and study of this compound and its parent drug.

References

- 1. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. What is the mechanism of Primidone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0 [smolecule.com]

- 6. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]

- 8. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]

- 9. 2-Ethyl-2-phenylmalonamide 99 80866-90-6 [sigmaaldrich.com]

- 10. Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide [physchemres.org]

- 11. researchgate.net [researchgate.net]

- 12. mzCloud – 2 Ethyl 2 phenylmalonamide [mzcloud.org]

- 13. benchchem.com [benchchem.com]

- 14. 2-Ethyl-2-phenylmalonamide | 7206-76-0 | FE23105 [biosynth.com]

- 15. Blood and cerebrospinal fluid pharmacokinetics of primidone and its primary pharmacologically active metabolites, phenobarbital and phenylethylmalonamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylmalonamide (PEMA): A Comprehensive Technical Guide on its Role as a Key Metabolite of Primidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Phenylmalonamide (PEMA), a principal active metabolite of the anticonvulsant drug primidone. While primidone therapy has historically focused on the parent drug and its other major metabolite, phenobarbital, a comprehensive understanding of PEMA's distinct pharmacokinetic and pharmacodynamic profile is crucial for a complete picture of primidone's therapeutic and toxicological effects. This document will detail the metabolic pathway of primidone to PEMA, its intrinsic pharmacological activity, robust analytical methodologies for its quantification in biological matrices, and its clinical significance. The guide is intended to serve as a critical resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: Primidone and its Metabolic Complexity

Primidone, marketed under brand names such as Mysoline, is a barbiturate anticonvulsant that has been a stalwart in the management of various seizure types, including generalized tonic-clonic, psychomotor, and focal seizures.[1] It is also utilized as a first-line treatment for essential tremor.[2] While primidone itself possesses intrinsic anticonvulsant properties, its clinical efficacy is significantly influenced by its conversion in the liver to two primary active metabolites: phenobarbital (PB) and this compound (PEMA).[1][3]

Historically, much of the therapeutic effect of primidone has been attributed to the accumulation of phenobarbital, a potent anticonvulsant in its own right. However, this view is an oversimplification. Primidone is not merely a prodrug; it exhibits its own pharmacological activity.[4] Furthermore, PEMA, once considered a minor contributor, is now understood to possess unique properties that modulate the overall therapeutic and toxic profile of primidone treatment. A thorough understanding of PEMA is therefore indispensable for optimizing primidone therapy and for the development of novel antiepileptic drugs.

The Metabolic Fate of Primidone: Formation of this compound

The metabolism of primidone occurs primarily in the liver via two main pathways: oxidation and ring cleavage.[4] Oxidation of the C2 position of the pyrimidinedione ring results in the formation of phenobarbital, while cleavage of the same ring yields PEMA.[4] The cytochrome P450 (CYP) isoenzymes responsible for these transformations are not yet fully elucidated.[4]

The conversion of primidone to its metabolites is a slow process, leading to the accumulation of both PEMA and phenobarbital during chronic therapy.[5] It is estimated that approximately 15-25% of a primidone dose is metabolized to phenobarbital.[4]

Below is a diagram illustrating the metabolic conversion of primidone to its key active metabolites.

Caption: Metabolic pathway of primidone to its active metabolites.

Pharmacokinetics of this compound

PEMA exhibits a distinct pharmacokinetic profile compared to its parent drug, primidone, and co-metabolite, phenobarbital. Understanding these parameters is critical for interpreting drug monitoring data and predicting potential drug-drug interactions.

| Parameter | Value | Reference |

| Bioavailability | High (Oral) | [6] |

| Protein Binding | Negligible | [5] |

| Half-life (t½) | 24 - 48 hours | [6] |

| Time to Peak (Tmax) | ~3-4 hours after primidone administration | [4] |

| Elimination | Primarily renal excretion of unchanged drug | [6] |

The long half-life of PEMA leads to its accumulation in the serum of patients on chronic primidone therapy.[5] Its negligible protein binding suggests that the unbound, pharmacologically active concentration is essentially equal to the total plasma concentration.[5]

Pharmacodynamics and Anticonvulsant Activity of PEMA

PEMA possesses intrinsic, albeit weak, anticonvulsant properties.[2][7] Its mechanism of action is not fully elucidated but is thought to differ from that of phenobarbital. While phenobarbital is a potent positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening, PEMA's direct effects on GABAergic neurotransmission are less pronounced.[2][5] Some evidence suggests that primidone itself, and not PEMA, acts on voltage-gated sodium channels.[2][4]

Comparative Potency and Therapeutic Index

Preclinical studies in mice have been instrumental in delineating the relative anticonvulsant potency and neurotoxicity of primidone, phenobarbital, and PEMA.

| Compound | Anticonvulsant Potency (vs. Electroshock) | Neurotoxicity | Therapeutic Index | Reference |

| Primidone (PRM) | Similar to PB | Markedly less toxic than PB | Superior to PB | [1][7] |

| Phenobarbital (PB) | High | High | - | [7] |

| PEMA | 16 times less potent than PB | 8 times less toxic than PB | Weak and relatively toxic | [1][7] |

While PEMA is a significantly less potent anticonvulsant than phenobarbital, it is also less neurotoxic.[1][7]

Interaction with Phenobarbital

A crucial aspect of PEMA's pharmacodynamic profile is its ability to potentiate the activity of phenobarbital.[5][6] In animal models, PEMA has been shown to enhance both the anticonvulsant and neurotoxic effects of phenobarbital.[1][8] This synergistic interaction highlights the importance of considering the concentrations of all three compounds—primidone, phenobarbital, and PEMA—when evaluating the overall clinical effect of primidone therapy.

Analytical Methodologies for the Quantification of PEMA

Accurate and reliable quantification of PEMA in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

General Workflow for Chromatographic Analysis

The following diagram illustrates a generalized workflow for the analysis of PEMA in a biological sample, such as serum or plasma.

Caption: Generalized workflow for PEMA analysis.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of PEMA in plasma using GC-MS.

1. Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent.

2. Derivatization (for enhanced volatility):

-

Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the reconstituted sample.

-

Heat the sample to facilitate the reaction.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of PEMA from other sample components.

-

Injector: Use a splitless injection mode for trace analysis.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of derivatized PEMA and the internal standard.

4. Quantification:

-

Generate a calibration curve using known concentrations of PEMA in a blank matrix.

-

Calculate the concentration of PEMA in the unknown samples by comparing the peak area ratio of PEMA to the internal standard against the calibration curve.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general procedure for the quantification of PEMA in serum using HPLC-UV.

1. Sample Preparation:

-

To 1 mL of serum, add an internal standard.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., dichloromethane), vortexing, and centrifuging to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. HPLC Analysis:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

UV Detector: Monitor the absorbance at a wavelength where PEMA has significant absorption (e.g., around 210 nm).

3. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of PEMA to the internal standard against known concentrations.

-

Determine the concentration of PEMA in the samples from the calibration curve.

Clinical Significance and Therapeutic Drug Monitoring

The therapeutic range for primidone is generally considered to be 5-12 µg/mL, while the target range for its metabolite, phenobarbital, is 15-40 µg/mL.[9] Currently, routine therapeutic drug monitoring (TDM) for patients on primidone therapy typically involves measuring the concentrations of both primidone and phenobarbital.[9] The monitoring of PEMA is not routinely performed in most clinical laboratories.[9]

However, given PEMA's long half-life, accumulation during chronic therapy, and its potentiation of phenobarbital's effects, there is a strong rationale for its inclusion in TDM, particularly in cases of:

-

Poor seizure control despite seemingly adequate primidone and phenobarbital levels.

-

Unexpected toxicity at therapeutic doses of primidone.

-

Co-medication with drugs that may alter primidone's metabolism.

Further research is warranted to establish a definitive therapeutic range for PEMA and to fully elucidate its role in the clinical response to primidone.

Synthesis of this compound as a Reference Standard

The availability of a high-purity reference standard of PEMA is a prerequisite for the development and validation of analytical methods. While PEMA can be purchased from commercial suppliers, an understanding of its synthesis is valuable for research purposes. A general synthetic approach involves the amidation of a suitable precursor, such as diethyl phenylmalonate.[10]

Conclusion

This compound is a pharmacologically active metabolite of primidone that plays a significant, and often underappreciated, role in the overall therapeutic and toxicological profile of the parent drug. Its unique pharmacokinetic properties, intrinsic anticonvulsant activity, and potentiation of phenobarbital's effects underscore the importance of a multi-faceted approach to understanding primidone therapy. For researchers and drug development professionals, a thorough characterization of PEMA is essential for optimizing the treatment of epilepsy and for the rational design of new antiepileptic agents. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of PEMA, paving the way for further research into its clinical significance.

References

-

Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice. Neurology, 33(3), 283–290. [Link]

-

Basicmedical Key. (2016). Phenobarbital and Primidone. [Link]

-

Neupsy Key. (2017). Phenobarbital and Primidone. [Link]

-

Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice. Neurology, 33(3), 291–295. [Link]

-

R-Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the therapeutic effects of Primidone? [Link]

- Google Patents. (2019). CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide.

-

Patsnap Synapse. (2024). What is Primidone used for? [Link]

-

Haidukewych, D., & Rodin, E. A. (1980). Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone. Clinical chemistry, 26(11), 1537–1539. [Link]

-

AccessPharmacy. (n.d.). Chapter 13. Phenobarbital/Primidone. In Applied Clinical Pharmacokinetics, 2e. [Link]

-

El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug metabolism and disposition: the biological fate of chemicals, 26(6), 585–594. [Link]

-

National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. [Link]

Sources

- 1. Single-dose pharmacokinetics and anticonvulsant efficacy of primidone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. gcms.cz [gcms.cz]

- 4. Fundamentals of Therapeutic Drug Monitoring: Definition, Importance and Methods | Technology Networks [technologynetworks.com]

- 5. Therapeutic monitoring of anticonvulsant drugs: gas-chromatographic simultaneous determination of primidone, phenylethylmalonamide, carbamazepine, and diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]

The Unseen Metabolite: A Technical Guide to the Discovery and History of Phenylethylmalonamide (PEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiepileptic drugs (AEDs), the story of primidone is unique. Initially introduced in the 1950s, its therapeutic efficacy was long attributed primarily to its conversion to the well-known barbiturate, phenobarbital.[1][2] However, this narrative is incomplete. Lurking in the metabolic shadow of phenobarbital is another active, yet often overlooked, metabolite: Phenylethylmalonamide (PEMA). This technical guide delves into the discovery, history, and scientific investigation of PEMA, providing a comprehensive resource for researchers and drug development professionals. We will explore the journey from its initial identification to the characterization of its independent pharmacological properties, offering insights into the complex metabolic tapestry of its parent drug, primidone.

The Serendipitous Discovery of an Unseen Player

The initial understanding of primidone's mechanism centered on its metabolic oxidation to phenobarbital.[3] This conversion was considered the primary source of its anticonvulsant activity. However, astute clinical and laboratory observations hinted at a more complex picture. It was the seminal work of Baumel, Gallagher, and Mattson in 1972 that brought Phenylethylmalonamide (PEMA) out of obscurity and into the scientific spotlight.[4][5]

Their research was driven by the need to fully characterize the metabolic fate of primidone and to account for its full range of pharmacological effects. The prevailing analytical methods of the time were sufficient for detecting phenobarbital, but a complete metabolic profile was lacking.

The "Aha!" Moment: Unmasking PEMA

The discovery of PEMA was not a single "eureka" moment but rather the result of meticulous analytical investigation. Using gas chromatography, Baumel and his colleagues were able to separate and identify a previously uncharacterized peak in the serum of patients treated with primidone.[4][6] This peak corresponded to a compound that was neither primidone nor phenobarbital.

Through careful extraction, purification, and comparison with a synthesized standard, they definitively identified this metabolite as 2-ethyl-2-phenylmalonamide, or PEMA.[4] This discovery was significant as it revealed a second major metabolic pathway for primidone: cleavage of the pyrimidine ring to form PEMA.[3]

Metabolic Pathway of Primidone

The metabolism of primidone is a bifurcated pathway, yielding two pharmacologically active metabolites. This dual metabolic fate is a critical aspect of its overall therapeutic profile.

Caption: Metabolic conversion of Primidone to its active metabolites.

Pharmacological Profile of PEMA: More Than Just a Bystander

Following its discovery, a key question arose: was PEMA merely an inactive byproduct, or did it possess its own pharmacological activity? Subsequent research demonstrated that PEMA is indeed pharmacologically active, albeit with a profile distinct from that of phenobarbital.

Independent Anticonvulsant Activity

Studies in animal models revealed that PEMA possesses intrinsic anticonvulsant properties, although it is considerably less potent than phenobarbital.[1] Interestingly, research by Baumel et al. showed that in low doses, PEMA could potentiate the anticonvulsant activity of phenobarbital in rats.[4] This suggests a synergistic interaction between the two metabolites. Furthermore, PEMA was found to prolong hexobarbital-induced sleeping time in rats, indicating a general CNS depressant effect.[4]

Pharmacokinetics of PEMA

Understanding the pharmacokinetic profile of PEMA is crucial for interpreting its contribution to the overall therapeutic and side-effect profile of primidone.

| Parameter | Value (in humans) | Reference |

| Terminal Half-life | 15.7 ± 3.4 hours | [7] |

| Apparent Volume of Distribution | 0.69 ± 0.10 L/kg | [7] |

| Total Serum Clearance | 31.3 ± 6.6 ml/h/kg | [7] |

| Oral Bioavailability | 86.4% to 95.9% | [7] |

| Peak Serum Concentration (Oral) | 0.5 to 4 hours | [7] |

Experimental Protocols

For researchers seeking to investigate PEMA, the following protocols provide a foundation for its synthesis and analysis.

Synthesis of Phenylethylmalonamide (PEMA)

The synthesis of PEMA can be achieved through the amidation of diethyl 2-ethyl-2-phenylmalonate. This protocol is adapted from established methods for malonamide synthesis.[8]

Rationale for Reagent Selection:

-

Diethyl 2-ethyl-2-phenylmalonate: This is the direct precursor containing the necessary carbon skeleton.

-

Ammonia (in ethanol): Ammonia serves as the nucleophile to attack the carbonyl carbons of the ester, leading to the formation of the amide functional groups. An alcoholic solvent is used to ensure the solubility of the reactants.

-

Sodium methoxide (catalytic): A strong base like sodium methoxide can be used to deprotonate ammonia, increasing its nucleophilicity and accelerating the reaction. The choice of methoxide is to minimize transesterification side reactions with the ethyl ester.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve diethyl 2-ethyl-2-phenylmalonate in anhydrous ethanol.

-

Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Reaction: Seal the flask and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of PEMA.

Analysis of PEMA in Biological Samples

Gas chromatography (GC) is a robust and sensitive method for the quantification of PEMA in serum or plasma.

Step-by-Step Protocol:

-

Sample Preparation: To 1 mL of serum or plasma, add an internal standard (e.g., a structural analog of PEMA).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform or a mixture of hexane and isoamyl alcohol) to isolate PEMA and the internal standard from the biological matrix.

-

Derivatization (Optional but Recommended): To improve chromatographic properties and detector sensitivity, the extracted sample can be derivatized. For example, silylation can be performed to increase volatility.

-

GC Analysis: Inject the prepared sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector such as a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: Create a calibration curve using known concentrations of PEMA and the internal standard to quantify the amount of PEMA in the sample.

Caption: Workflow for the GC analysis of PEMA in biological samples.

Conclusion and Future Perspectives

The discovery of Phenylethylmalonamide (PEMA) fundamentally changed our understanding of primidone's pharmacology. It highlighted the importance of comprehensive metabolite profiling in drug development and therapy. While PEMA's anticonvulsant effects are modest compared to phenobarbital, its presence in significant concentrations and its potential for synergistic interactions underscore its clinical relevance.

For researchers and drug development professionals, the story of PEMA serves as a compelling case study. It encourages a deeper investigation into the metabolic fate of drug candidates and the potential for metabolites to contribute to both efficacy and toxicity. Future research could further elucidate the specific molecular targets of PEMA and explore its potential therapeutic applications beyond its role as a metabolite of primidone. The continued development of advanced analytical techniques will undoubtedly uncover more "unseen" metabolites, enriching our understanding of pharmacology and paving the way for safer and more effective therapies.

References

-

Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA). An important metabolite of primidone. Archives of Neurology, 27(1), 34–41.[5]

-

Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA). An important metabolite of primidone. PubMed, PMID: 4626105.[5]

-

Fincham, R. W., Schottelius, D. D., & Sahs, A. L. (1974). The influence of diphenylhydantoin on primidone metabolism. Archives of Neurology, 30(3), 259–262.[9]

-

Eadie, M. J. (1991). Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance. Clinical Pharmacokinetics, 21(1), 27–41.[1]

-

National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. Retrieved from [Link]3]

-

National Center for Biotechnology Information. (2021). Phenylethylmalonamide. In PubChem. Retrieved from [Link]]

-

National Center for Biotechnology Information. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. Retrieved from [Link]6]

-

Pisani, F., & Richens, A. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration. Clinical Pharmacokinetics, 8(3), 272–276.[7]

-

Wikipedia. (2023, November 29). Primidone. In Wikipedia. Retrieved from [Link]2]

-

Cottrell, P. R., Streete, J. M., Berry, D. J., & Richens, A. (1982). Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs. Epilepsia, 23(3), 307–313.

-

Aderibigbe, A. D., & Day, D. P. (2020). Routes towards malonamide derivatives (MDs). ChemistrySelect, 5(45), 14261-14275.[8]

-

Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]]

-

Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Retrieved from [Link]9]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]]

-

Gallagher, B. B., Baumel, I. P., & Mattson, R. H. (1972). Metabolic disposition of primidone and its metabolites in epileptic subjects after single and repeated administration. Neurology, 22(11), 1186–1192.[10][11]

-

Fincham, R. W., Schottelius, D. D., & Sahs, A. L. (1974). The effects of phenytoin on phenobarbitone and primidone metabolism. Journal of Neurology, Neurosurgery, and Psychiatry, 37(2), 148–151.[9]

-

ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]8]

- Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice. Neurology, 33(3), 283–287.

-

Wikipedia. (2021, February 25). Phenylethylmalonamide. In Wikipedia. Retrieved from [Link]]

-

Selvaphy, S., et al. (2021). Spectroscopic investigation and theoretical studies on 2-ethyl-2-phenylmalonamide. Journal of Molecular Structure, 1230, 129875.[12]

-

Pisani, F., & Richens, A. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration. Clinical pharmacokinetics, 8(3), 272-276.[7]

-

Cottrell, P. R., Streete, J. M., Berry, D. J., & Richens, A. (1982). Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs. Epilepsia, 23(3), 307–313.

Sources

- 1. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primidone - Wikipedia [en.wikipedia.org]

- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenylethylmalonamide (PEMA). An important metabolite of primidone. | Semantic Scholar [semanticscholar.org]

- 5. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. neurology.org [neurology.org]

- 11. Metabolic disposition of primidone and its metabolites in epileptic subjects after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Anticonvulsant Potential of 2-Ethyl-2-phenylmalonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticonvulsant properties of 2-Ethyl-2-phenylmalonamide (PEMA), an active metabolite of the established antiepileptic drug, primidone. While historically viewed as a secondary contributor to primidone's therapeutic effects, emerging evidence suggests PEMA possesses intrinsic anticonvulsant activity worthy of independent investigation. This document delves into the compound's mechanism of action, methodologies for its synthesis, and detailed protocols for its preclinical evaluation using both in-vivo and in-vitro models. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of PEMA and its analogs.

Introduction: Beyond a Metabolite

For decades, the anticonvulsant effects of primidone were primarily attributed to its major metabolite, phenobarbital. However, its other significant metabolite, 2-Ethyl-2-phenylmalonamide (PEMA), has demonstrated its own pharmacological activity.[1] PEMA is formed through the oxidative cleavage of the pyrimidine ring of primidone and is a distinct chemical entity with a unique profile.[2] Understanding the intrinsic anticonvulsant properties of PEMA is crucial for a complete comprehension of primidone's therapeutic window and may unveil new avenues for the development of novel antiepileptic drugs with potentially improved safety and efficacy profiles.

Putative Mechanisms of Anticonvulsant Action

The anticonvulsant effects of 2-Ethyl-2-phenylmalonamide are believed to be multifactorial, targeting key pathways involved in neuronal hyperexcitability. The primary proposed mechanisms include:

-

Modulation of Voltage-Gated Ion Channels: Like many established anticonvulsants, PEMA is thought to stabilize neuronal membranes by modulating the function of voltage-gated ion channels, particularly sodium channels. This action reduces the propensity for high-frequency neuronal firing that characterizes seizure activity.

-

Inhibition of Glutamate Dehydrogenase: PEMA has been shown to be an inhibitor of glutamate dehydrogenase, an enzyme involved in the metabolism of the excitatory neurotransmitter glutamate.[1] By modulating glutamate levels, PEMA may help to dampen excessive excitatory neurotransmission, a key factor in seizure generation.

-

Synergistic Interaction with Phenobarbital: In the context of primidone metabolism, PEMA exhibits a synergistic relationship with phenobarbital. This interaction enhances the overall anticonvulsant effect, allowing for effective seizure control at lower concentrations of each compound.[1]

The following diagram illustrates the proposed signaling pathways influenced by 2-Ethyl-2-phenylmalonamide.

Caption: Proposed Mechanism of Action of 2-Ethyl-2-phenylmalonamide.

Synthesis of 2-Ethyl-2-phenylmalonamide

For research purposes, 2-Ethyl-2-phenylmalonamide can be synthesized from its precursor, diethyl 2-ethyl-2-phenylmalonate.[3][4]

Reaction:

Diethyl 2-ethyl-2-phenylmalonate + 2 NH₃ → 2-Ethyl-2-phenylmalonamide + 2 C₂H₅OH

Step-by-Step Laboratory Scale Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-ethyl-2-phenylmalonate in an excess of a suitable alcoholic solvent, such as ethanol.

-

Ammonolysis: Saturate the solution with ammonia gas at room temperature, or use a solution of ammonia in the chosen solvent. The reaction can be carried out at room temperature or with gentle heating to facilitate the conversion.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-Ethyl-2-phenylmalonamide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized 2-Ethyl-2-phenylmalonamide using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Preclinical Evaluation of Anticonvulsant Activity

A thorough preclinical evaluation of 2-Ethyl-2-phenylmalonamide's anticonvulsant properties involves a combination of in-vivo and in-vitro models.

In-Vivo Assessment

Standard rodent models are essential for determining the efficacy and neurotoxicity of potential anticonvulsant compounds.

Experimental Workflow for In-Vivo Anticonvulsant Screening:

Caption: Workflow for In-Vivo Anticonvulsant and Neurotoxicity Screening.

4.1.1 Maximal Electroshock (MES) Seizure Test

The MES test is a well-validated model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5][6]

Protocol for MES Test in Mice:

-

Animals: Use male CF-1 mice weighing 20-25 g.

-

Compound Administration: Administer 2-Ethyl-2-phenylmalonamide or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

-

Anesthesia and Electrode Placement: At the time of peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline for conductivity.[5]

-

Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through corneal electrodes.[5]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[5]

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.[7]

4.1.2 Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[2]

Protocol for PTZ Test in Rats:

-

Animals: Use male Sprague-Dawley rats weighing 150-200 g.

-

Compound Administration: Administer 2-Ethyl-2-phenylmalonamide or vehicle control (i.p. or p.o.).

-

PTZ Injection: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).[2][8]

-

Observation: Observe the animals for 30 minutes for the onset and severity of seizures, typically scored using the Racine scale. Protection is defined as the absence of generalized clonic seizures.[8]

-

Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from generalized clonic seizures.

In-Vitro Assessment

Patch-clamp electrophysiology on cultured neurons or cell lines expressing specific ion channels is a powerful tool to dissect the molecular mechanism of action of anticonvulsant compounds.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6).

-

Recording Setup: Use a standard patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Solutions: Prepare external and internal solutions appropriate for recording sodium currents. The external solution typically contains physiological concentrations of ions, while the internal solution mimics the intracellular environment.

-

Recording Procedure:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -10 mV).

-

-

Compound Application: Perfuse the cells with varying concentrations of 2-Ethyl-2-phenylmalonamide and record the effect on the sodium current amplitude and kinetics.

-

Data Analysis: Analyze the data to determine the IC50 (the concentration of the compound that inhibits 50% of the sodium current) and to characterize the state-dependency of the block (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of 2-Ethyl-2-phenylmalonamide is critical for its development as a potential therapeutic agent.

Pharmacokinetic Profile

Pharmacokinetic studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) of PEMA.[9][10]

Key Pharmacokinetic Parameters for PEMA in Healthy Volunteers (following a single 500mg oral dose): [11]

| Parameter | Value (Mean ± SD) |

| Time to Peak Concentration (Tmax) | 0.5 - 4 hours |

| Terminal Half-life (t1/2) | 15.7 ± 3.4 hours |

| Apparent Volume of Distribution (Vd/F) | 0.69 ± 0.10 L/kg |

| Oral Bioavailability | 86.4 - 95.9% |

Acute Toxicity

Conclusion and Future Directions

2-Ethyl-2-phenylmalonamide presents an intriguing profile as a potential anticonvulsant agent. Its distinct mechanism of action and favorable pharmacokinetic profile in preliminary studies warrant further investigation. Future research should focus on:

-

Comprehensive In-Vivo Efficacy Studies: Determining the ED50 of PEMA in a broader range of seizure models, including models of refractory epilepsy.

-

Detailed Mechanistic Studies: Utilizing advanced electrophysiological and molecular techniques to fully elucidate the interactions of PEMA with its molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PEMA to optimize anticonvulsant activity and minimize potential side effects.

-

Chronic Toxicity and Safety Pharmacology Studies: Establishing a comprehensive safety profile to support potential clinical development.

The exploration of 2-Ethyl-2-phenylmalonamide and its derivatives could lead to the development of a new generation of antiepileptic drugs, offering hope for patients with uncontrolled seizures.

References

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

-

Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

Cottrell, P. R., Streete, J. M., Berry, D. J., & Garnett, W. R. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration. Clinical pharmacokinetics, 8(3), 272–276. Retrieved from [Link]

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). Journal of Neuroscience Methods, 421, 109758. Retrieved from [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved from [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. Retrieved from [Link]

-

Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 69-85). Springer US. Retrieved from [Link]

-

ED50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Karoly, R., et al. (2016). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 7, 64. Retrieved from [Link]

-

Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state... (n.d.). ResearchGate. Retrieved from [Link]

-

Folsom, J., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Assay and drug development technologies, 9(6), 628–634. Retrieved from [Link]

-

How calculate pentylentetrazole(PTZ)-induced seizure threshold in mice or rats? (2018). ResearchGate. Retrieved from [Link]

-

Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator‐activated receptor‐alpha modulator, in rats and monkeys. (n.d.). ResearchGate. Retrieved from [Link]

-

Rosas-García, G., et al. (2021). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Animals, 11(8), 2275. Retrieved from [Link]

-

Ishida, T., et al. (2019). Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys. Biopharmaceutics & drug disposition, 40(1), 12–17. Retrieved from [Link]

-

2-Ethyl-2-phenylmalonamide. (n.d.). Chemsrc. Retrieved from [Link]

-

patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. Retrieved from [Link]

-

Quantitative anticonvulsant and minimal neurotoxicity data (ED 50 and... (n.d.). ResearchGate. Retrieved from [Link]

-

Barker-Haliski, M., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Neurochemical research, 42(7), 1904–1917. Retrieved from [Link]

-

Diethyl phenylmalonate. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation of phenylmalonic acid. (n.d.). Google Patents.

-

Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (n.d.). ResearchGate. Retrieved from [Link]

-

diethyl 2-ethyl-2-phenylmalonate. (n.d.). ChemBK. Retrieved from [Link]

-

Predicted log(ED 50 ) vs. actual log(ED 50 ) for 32 α-substituted acetamido-N-benzylacetamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Acute Oral Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

-